pKa Tunability: Reducing Basicity by ~4.3 Units Compared to the Non-Fluorinated Analog
The introduction of the 1,1-difluoroethyl group at the 4-position significantly reduces the basicity of the pyridine nitrogen. The predicted pKa of 2-Bromo-4-(1,1-difluoroethyl)pyridine is -0.17±0.10, which is approximately 4.3 units lower than the predicted pKa of 4.15±0.10 for the non-brominated 3-(1,1-difluoroethyl)pyridine . In the presence of the bromine atom, this is a shift of at least 4 log units and creates a neutral heterocycle at physiological pH, a critical factor for optimizing membrane permeability and reducing off-target activity associated with basic amines .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Predicted pKa = -0.17±0.10 (for 2-Bromo-4-(1,1-difluoroethyl)pyridine) |
| Comparator Or Baseline | Predicted pKa for a non-brominated analog: 4.15±0.10 (3-(1,1-difluoroethyl)pyridine) |
| Quantified Difference | ΔpKa = 4.32 units (shift from basic to neutral/acidic) |
| Conditions | Predicted using ACD/Labs pKa prediction software as reported on ChemicalBook. |
Why This Matters
This drastic reduction in basicity is a primary driver for procurement, as it provides a defined starting point for medicinal chemists seeking to eliminate the pharmacokinetic liabilities of basic amines in their lead series.
